molecular formula C21H28O4 B163269 Triptonoditerpenic acid CAS No. 139953-20-1

Triptonoditerpenic acid

Cat. No. B163269
CAS RN: 139953-20-1
M. Wt: 344.4 g/mol
InChI Key: GEFDLNPXEXVTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptonoditerpenic acid (TND) is a natural product that belongs to the diterpene family. It is found in the Tripterygium wilfordii Hook. f. plant, which is commonly known as "Thunder God Vine." TND has been used in traditional Chinese medicine for centuries due to its anti-inflammatory and immunosuppressive properties. In recent years, TND has gained attention from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Triptonoditerpenic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunosuppressive, antitumor, and antiviral properties. Triptonoditerpenic acid has been tested in vitro and in vivo for its efficacy against various diseases, including rheumatoid arthritis, multiple sclerosis, cancer, and viral infections.

Mechanism of Action

Triptonoditerpenic acid exerts its pharmacological effects by modulating various signaling pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. Triptonoditerpenic acid also inhibits the activation of T cells and the production of cytokines, which are involved in the immune response. Additionally, Triptonoditerpenic acid has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Triptonoditerpenic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Triptonoditerpenic acid also inhibits the proliferation of T cells and the production of antibodies. In cancer cells, Triptonoditerpenic acid induces apoptosis and inhibits angiogenesis.

Advantages and Limitations for Lab Experiments

Triptonoditerpenic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects are well-documented. However, Triptonoditerpenic acid has some limitations. It is highly toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, Triptonoditerpenic acid has poor solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for Triptonoditerpenic acid research. One area of interest is the development of Triptonoditerpenic acid derivatives with improved pharmacological properties. Another area of interest is the identification of the molecular targets of Triptonoditerpenic acid and the elucidation of its mechanism of action. Additionally, Triptonoditerpenic acid has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Conclusion
In conclusion, Triptonoditerpenic acid is a natural product with potential therapeutic applications. It has anti-inflammatory, immunosuppressive, antitumor, and antiviral properties, and its mechanism of action involves the modulation of various signaling pathways. Triptonoditerpenic acid can be synthesized in the laboratory using various methods, and its pharmacological effects are well-documented. However, Triptonoditerpenic acid has some limitations, including its toxicity at high concentrations and poor solubility in water. Further research is needed to determine the efficacy and safety of Triptonoditerpenic acid in humans and to identify its molecular targets and mechanism of action.

Synthesis Methods

Triptonoditerpenic acid can be obtained from the Tripterygium wilfordii Hook. f. plant. However, the extraction process is challenging and time-consuming. Alternatively, Triptonoditerpenic acid can be synthesized in the laboratory using various methods. The most common method is the acid-catalyzed cyclization of geranylgeranyl pyrophosphate. This method yields Triptonoditerpenic acid with a purity of up to 98%.

properties

CAS RN

139953-20-1

Product Name

Triptonoditerpenic acid

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

8-hydroxy-6-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C21H28O4/c1-11(2)18-17(25-5)10-16-14(19(18)22)6-7-15-12(3)13(20(23)24)8-9-21(15,16)4/h10-11,15,22H,6-9H2,1-5H3,(H,23,24)

InChI Key

GEFDLNPXEXVTCP-UHFFFAOYSA-N

SMILES

CC1=C(CCC2(C1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O

Canonical SMILES

CC1=C(CCC2(C1CCC3=C(C(=C(C=C32)OC)C(C)C)O)C)C(=O)O

synonyms

triptonoditerpenic acid

Origin of Product

United States

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